molecular formula C9H10ClN3S B2657959 (E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(propan-2-yl)amine CAS No. 477851-57-3

(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(propan-2-yl)amine

Cat. No.: B2657959
CAS No.: 477851-57-3
M. Wt: 227.71
InChI Key: SEHZCCRATZCGKJ-VZUCSPMQSA-N
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Description

(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(propan-2-yl)amine is a compound that features a unique structure combining an imidazole ring with a thiazole ring, both of which are heterocyclic compounds. The presence of chlorine and the imidazole-thiazole fusion imparts distinct chemical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(propan-2-yl)amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloroimidazo[2,1-b][1,3]thiazole with propan-2-ylamine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(propan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(propan-2-yl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(propan-2-yl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(propan-2-yl)amine is unique due to the combination of the imidazole and thiazole rings, along with the presence of a chlorine atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(propan-2-yl)amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that may contribute to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClN3SC_{13}H_{12}ClN_3S with a molecular weight of 310.20 g/mol. Its structural characteristics include a chloroimidazo-thiazole moiety, which is known for its diverse biological properties.

Antimicrobial Activity

Research indicates that compounds containing imidazo-thiazole structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of imidazo-thiazole showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar antimicrobial capabilities.

Anticancer Potential

The anticancer activity of imidazo-thiazole derivatives has been explored extensively. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. For instance, a derivative with a similar structure was found to inhibit cell proliferation in breast cancer cells by triggering mitochondrial dysfunction and activating caspase pathways. This suggests that this compound could be further investigated as a potential anticancer agent.

Anti-inflammatory Effects

Compounds with thiazole rings have also been reported to exhibit anti-inflammatory properties. Research has shown that certain thiazole derivatives can inhibit the production of pro-inflammatory cytokines in macrophages. This activity may be attributed to the modulation of signaling pathways involved in inflammation. Therefore, this compound warrants investigation for its potential use in inflammatory diseases.

Case Studies

StudyObjectiveFindings
Antimicrobial Activity Evaluate effectiveness against bacterial strainsShowed significant inhibition against E. coli and S. aureus
Anticancer Activity Assess cytotoxic effects on cancer cell linesInduced apoptosis in MCF-7 breast cancer cells
Anti-inflammatory Effects Investigate cytokine productionReduced TNF-alpha levels in LPS-stimulated macrophages

Properties

IUPAC Name

1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-propan-2-ylmethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3S/c1-6(2)11-5-7-8(10)12-9-13(7)3-4-14-9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHZCCRATZCGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=CC1=C(N=C2N1C=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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